

Application Notes and Protocols: ACP-5862 in Drug-Drug Interaction Studies

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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267

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Introduction

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] Given that **ACP-5862** circulates at concentrations two- to three-fold higher than the parent drug, a thorough understanding of its drug-drug interaction (DDI) potential is critical for the safe and effective use of acalabrutinib.[1] These application notes provide a summary of the known DDI profile of **ACP-5862** and detailed protocols for its evaluation.

Metabolic Pathway and DDI Potential of ACP-5862

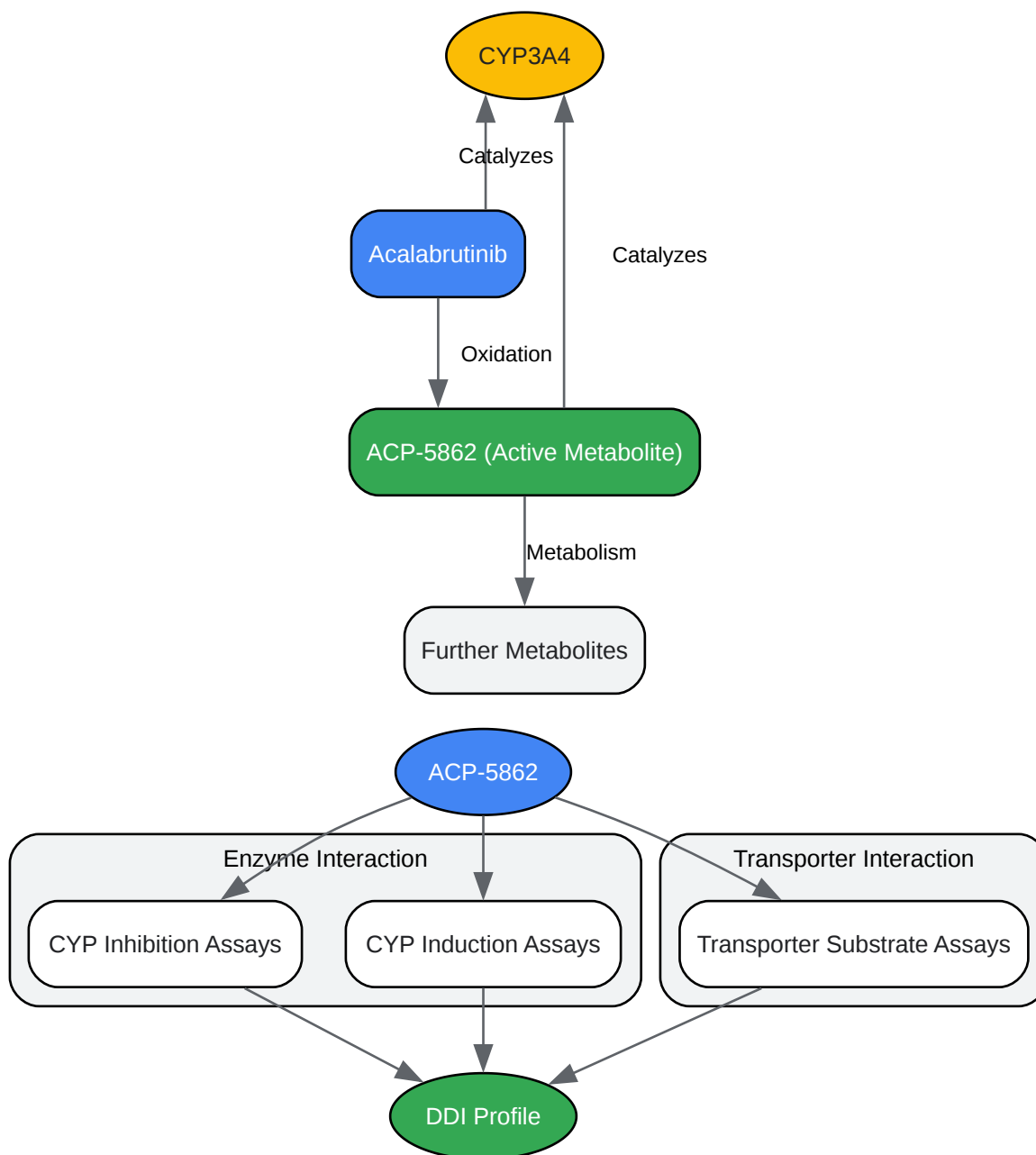
Acalabrutinib is primarily metabolized to **ACP-5862** via oxidation of its pyrrolidine ring, a reaction predominantly catalyzed by the cytochrome P450 (CYP) 3A4 enzyme.[3][4] **ACP-5862** itself is a substrate for further metabolism, also mediated by CYP3A4.[3] Both acalabrutinib and **ACP-5862** are substrates of the efflux transporters P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[3]

The primary DDI risks associated with **ACP-5862** involve its potential to inhibit or induce metabolic enzymes and its interactions with drug transporters.

Cytochrome P450 Inhibition

ACP-5862 has been evaluated for its potential to inhibit various CYP enzymes. It is a weak, time-dependent inactivator of CYP3A4 and CYP2C8, and a weak reversible inhibitor of CYP2C9 and CYP2C19.[1] No significant inhibition of CYP1A2, CYP2B6, or CYP2D6 by **ACP-5862** has been observed.[1]

Diagram: Metabolic Formation of **ACP-5862**



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